molecular formula C6H8F3NO2 B3039513 2-amino-2-(trifluoromethyl)pent-4-enoic Acid CAS No. 114490-94-7

2-amino-2-(trifluoromethyl)pent-4-enoic Acid

Cat. No.: B3039513
CAS No.: 114490-94-7
M. Wt: 183.13 g/mol
InChI Key: MRIDMQLMUYGBCW-UHFFFAOYSA-N
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Description

2-Amino-2-(trifluoromethyl)pent-4-enoic acid (C₆H₈F₃NO₂, CAS: 13136-) is a fluorinated non-proteinogenic amino acid characterized by a pent-4-enoic acid backbone substituted with a trifluoromethyl (-CF₃) group and an amino (-NH₂) group at the C2 position. The trifluoromethyl group confers unique physicochemical properties, including enhanced metabolic stability, increased acidity, and altered lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-amino-2-(trifluoromethyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2H,1,3,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIDMQLMUYGBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(trifluoromethyl)pent-4-enoic acid typically involves the introduction of the trifluoromethyl group into a suitable precursor molecule. One common method involves the reaction of 2-amino-4-pentenoic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(trifluoromethyl)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of saturated derivatives of the pent-4-enoic acid moiety.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity. The incorporation of 2-amino-2-(trifluoromethyl)pent-4-enoic acid into drug design can lead to the development of novel antiviral and antimicrobial agents. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability, making these compounds more effective in targeting intracellular pathogens .

Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to natural amino acids allows it to interact with active sites of enzymes, potentially leading to the development of inhibitors for enzymes involved in various diseases, including cancer .

Biochemical Research

Protein Labeling and Modification
In biochemical studies, non-canonical amino acids (ncAAs) like this compound are used for site-specific labeling of proteins. This is particularly useful in studying protein interactions and dynamics through techniques such as fluorescence resonance energy transfer (FRET) or mass spectrometry. The unique properties of the trifluoromethyl group can serve as a distinctive probe in these analyses .

Studying Membrane Proteins
The compound's application extends to the study of integral membrane proteins, where it can be incorporated into proteins expressed in living cells. This enables researchers to investigate protein structure and function in a native environment, providing insights into membrane dynamics and signaling pathways .

Materials Science

Development of Functional Polymers
Recent advancements have explored the use of this compound in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and chemical resistance due to the presence of trifluoromethyl groups. Such materials are valuable in coatings, adhesives, and other applications requiring durability under harsh conditions .

Photoresponsive Materials
The compound has been investigated for its role in photoresponsive materials, particularly in the development of positive photoresists used in lithography. The incorporation of this compound into resin formulations can enhance the sensitivity and resolution of photoresists, making them suitable for advanced semiconductor manufacturing processes .

Case Studies

Study Title Focus Area Findings
Noncanonical Amino Acids in Drug DesignMedicinal ChemistryDemonstrated increased efficacy of antiviral agents when incorporating trifluoromethyl groups
Protein Dynamics Using ncAAsBiochemical ResearchEnabled detailed studies on protein interactions using fluorescence techniques
Development of Trifluoromethyl PolymersMaterials ScienceShowed improved thermal stability and chemical resistance in polymer formulations

Mechanism of Action

The mechanism of action of 2-amino-2-(trifluoromethyl)pent-4-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Pent-4-enoic Acid Derivatives

Compound Name Molecular Formula Substituents Key Properties/Biological Effects
2-Amino-2-(trifluoromethyl)pent-4-enoic acid C₆H₈F₃NO₂ -CF₃, -NH₂ at C2 High acidity due to -CF₃; potential metabolic modulation via CoA sequestration (inferred)
(R)-2-Amino-2-methylpent-4-enoic acid C₆H₁₁NO₂ -CH₃, -NH₂ at C2 Lower acidity than -CF₃ analog; used in chiral synthesis
4-(3-(Trifluoromethyl)phenyl)-2-(2-(3-(trifluoromethyl)phenyl)allyl)pent-4-enoic acid C₂₂H₂₃F₆O₂ Dual -CF₃ phenyl groups Enhanced lipophilicity; TLC Rf = 0.48 (hexane:EtOAc = 2:1)
Pent-4-enoic acid C₅H₈O₂ Unsubstituted Induces ketosis in rats (blood 3-hydroxybutyrate/acetoacetate ratio ↓); mitochondrial oxidation inhibitor
  • Key Differences :
    • The trifluoromethyl group in the target compound increases electronegativity and acidity compared to methyl or unsubstituted analogs.
    • Substituted phenyl groups (e.g., in C₂₂H₂₃F₆O₂) enhance steric bulk and π-π interactions, altering solubility and biological target engagement .

Fluorinated Amino Acids and Enzyme Inhibitors

Compound Name Molecular Formula Target Enzyme/Pathway Mechanism of Action
This compound C₆H₈F₃NO₂ Hypothetical: Fatty acid oxidation Potential CoA derivative formation (Km ~0.014 mM for pent-4-enoic acid )
(Z)-4-Amino-2-fluorobut-2-enoic acid C₄H₅FNO₂ GABA aminotransferase Mechanism-based inactivation via Michael addition; releases fluoride ions
4-Amino-5-fluoropent-2-enoic acid C₅H₇FNO₂ GABA aminotransferase Inactivates via enamine addition; no fluoride release
  • Key Differences: The trifluoromethyl group’s bulk and electronic effects may favor different enzyme interaction mechanisms compared to mono-fluorinated analogs. Position of unsaturation (pent-4-enoic vs. pent-2-enoic) affects metabolic outcomes; pent-4-enoic acid derivatives are stronger ketosis inducers .

Aromatic and Heterocyclic Analogs

Compound Name Molecular Formula Structural Features Biological Activity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid C₁₂H₁₀Cl₂NO₂ Dichlorobenzyl, alkyne Collagenase inhibition (IC₅₀ ~nM); hydrogen bonds with Gln215/Tyr201
(2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid C₁₀H₇F₃O₂ -CF₃ phenyl, α,β-unsaturation Unknown; structural similarity to NSAIDs
  • Key Differences :
    • Alkyne vs. alkene backbones influence binding kinetics (e.g., collagenase inhibition via π-π interactions ).
    • Trifluoromethylphenyl groups enhance target selectivity in anti-inflammatory or anticancer applications .

Physicochemical and Metabolic Properties

  • Acidity: The -CF₃ group lowers the pKa of the carboxylic acid (~2.5–3.5) compared to unsubstituted pent-4-enoic acid (pKa ~4.5) .
  • Ketosis Induction: Unlike pent-2-enoic acid, pent-4-enoic acid derivatives significantly lower the 3-hydroxybutyrate/acetoacetate ratio, suggesting similar effects for the target compound .

Biological Activity

2-Amino-2-(trifluoromethyl)pent-4-enoic acid (CAS No. 114490-94-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group attached to a pent-4-enoic acid backbone. This unique structure contributes to its biological activity, influencing how it interacts with biological systems.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often act as enzyme inhibitors or modulators of cellular pathways.

  • Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and differentiation.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, leading to alterations in signaling pathways.

Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethyl-containing compounds exhibit significant anticancer properties. For instance, the compound has been explored for its ability to inhibit the proliferation of cancer cells, particularly in breast cancer models.

Case Study: Inhibition of Breast Cancer Cell Proliferation
A study investigated the effects of related trifluoromethyl compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that these compounds inhibited cell proliferation through mechanisms involving upregulation of specific intracellular proteins such as CRABP2, which plays a role in retinoid signaling pathways .

CompoundCell LineIC50 (µM)Mechanism
Trifluoromethyl derivativeMCF-715Upregulates CRABP2
Trifluoromethyl derivativeMDA-MB-23125Downregulates FABP5

Antibacterial Activity

Another area of interest is the antibacterial activity of this compound. Research has shown that certain derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

  • Absorption : The presence of the trifluoromethyl group may enhance lipid solubility, facilitating better absorption.
  • Metabolism : The metabolic pathways for this compound are yet to be fully characterized but may involve typical amino acid metabolism.
  • Excretion : Renal excretion is likely given the polar nature of the compound.

Future Directions

Further research is warranted to fully understand the biological activity and therapeutic potential of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Elucidating the exact biochemical pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of 2-amino-2-(trifluoromethyl)pent-4-enoic acid and its derivatives?

Copper-catalyzed radical oxyfunctionalization of alkenes is a validated method for synthesizing structurally related pent-4-enoic acid derivatives. For example, 4-phenylpent-4-enoic acid and analogs with electron-withdrawing substituents (e.g., trifluoromethyl groups) are synthesized via this approach, enabling stereochemical control through chiral ligands or reaction conditions . Alternative methods include asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures.

Q. How can the trifluoromethyl group and alkene moiety in this compound be characterized spectroscopically?

  • NMR : The trifluoromethyl group exhibits a distinct 19F^{19}\text{F} NMR signal near -60 to -70 ppm (split into quartets due to coupling with adjacent protons). The alkene protons show characteristic 1H^{1}\text{H} NMR coupling constants (J=1016HzJ = 10-16 \, \text{Hz}) for trans/cis configurations .
  • IR : Stretching vibrations for C=O (carboxylic acid) appear at ~1700 cm1^{-1}, while C-F stretches are observed near 1100–1200 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C6_6H8_8F3_3NO2_2) and fragments indicative of the alkene and trifluoromethyl groups .

Advanced Research Questions

Q. How does the structural modification of substituents influence the biological activity of this compound?

Studies on analogs like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid reveal that substituent position and electronic properties modulate collagenase inhibition. For example:

CompoundIC50_{50} (mM)Gibbs Free Energy (kcal/mol)
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid1.48-6.4
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid1.31-6.5
Despite similar IC50_{50} values, the 2,4-dichloro derivative forms a hydrogen bond with Gln215 (2.202 Å), while the 2,6-dichloro variant has a shorter H-bond (1.961 Å), suggesting divergent binding modes .

Q. How can computational methods resolve discrepancies between in vitro activity and structural binding data?

Molecular docking and MD simulations are critical for reconciling similar IC50_{50} values with divergent interaction profiles. For instance, docking analysis of collagenase inhibitors showed that Gibbs free energy alone may not fully explain inhibitory potency; π–π stacking and hydrophobic interactions with residues like Tyr201 also contribute significantly .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to direct stereochemistry during alkylation .
  • Catalytic Asymmetric Synthesis : Copper(I)/chiral phosphine ligand systems achieve >90% enantiomeric excess (ee) in related pent-4-enoic acid derivatives .
  • Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers post-synthesis .

Q. How does the trifluoromethyl group affect metabolic stability and bioavailability?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. However, its electronegativity may reduce solubility, necessitating formulation strategies (e.g., prodrugs like methyl esters) to improve bioavailability .

Methodological Considerations

  • Data Contradictions : When IC50_{50} values conflict with computational binding scores, validate using mutagenesis (e.g., Q215A mutants to disrupt H-bonding) or isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Analytical Pitfalls : The trifluoromethyl group can cause signal splitting in NMR, requiring high-field instruments or 19F^{19}\text{F}-1H^{1}\text{H} correlation experiments for unambiguous assignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(trifluoromethyl)pent-4-enoic Acid
Reactant of Route 2
2-amino-2-(trifluoromethyl)pent-4-enoic Acid

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